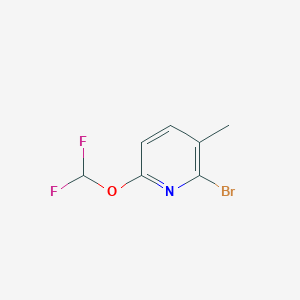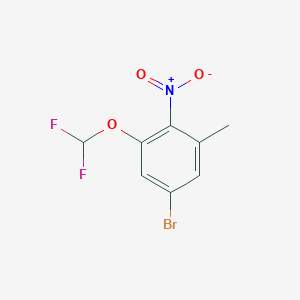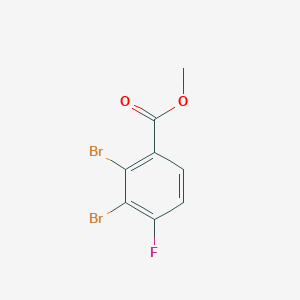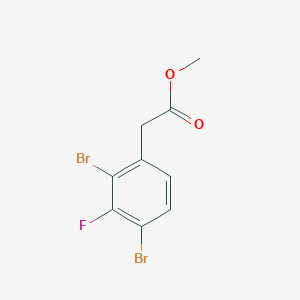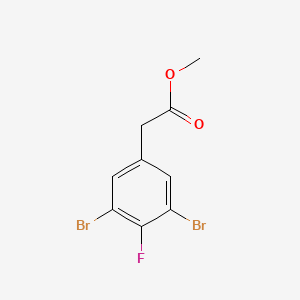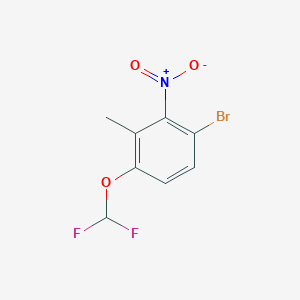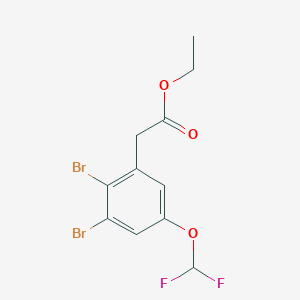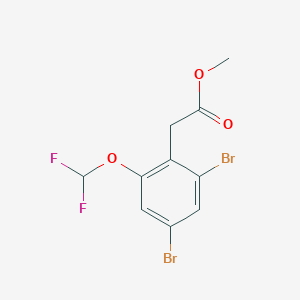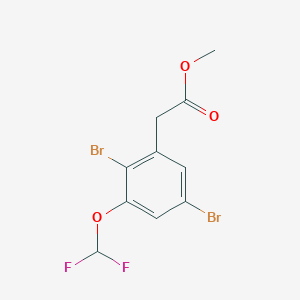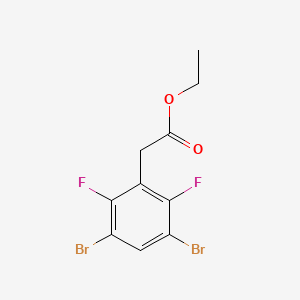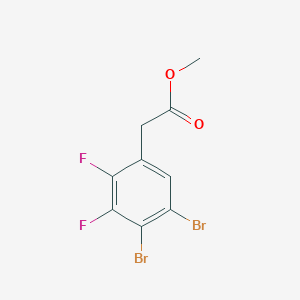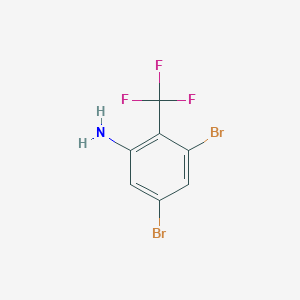
3,5-Dibromo-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
This compound has been used in the preparation of other chemicals, including 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene . The synthetic pathways involve bromination and fluorination reactions.
Molecular Structure Analysis
The molecular formula of 3,5-Dibromo-2-(trifluoromethyl)aniline is C7H4Br2F3N . It consists of a central aniline ring with two bromine atoms and three trifluoromethyl groups attached .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Catalytic Applications in Organic Synthesis
3,5-Dibromo-2-(trifluoromethyl)aniline has been utilized as an effective monodentate transient directing group (MonoTDG) in palladium-catalyzed cross-coupling reactions. This application facilitates the synthesis of complex organic compounds such as 9-fluorenones, showcasing excellent regioselectivities and functional group compatibility (Wang et al., 2019).
2. Role in Pesticide Synthesis
The chemical has been employed in the synthetic process of novel pesticides like Bistrifluron. This process involves several steps, including nitration, reduction, chlorination, and reaction with other chemicals to produce pesticides with potent activity against pests (Liu An-chan, 2015).
3. Metal Complex Formation and Biological Activity
Research indicates the formation of metal complexes with this compound. For instance, Cu(II) and Pd(II) complexes with substituted anilines, including 3,5-dibromo-2-(trifluoromethyl)aniline, have been synthesized. These complexes have shown potential antiproliferative activities against certain cell lines, indicating their significance in medicinal chemistry (Kasumov et al., 2016).
4. Spectroscopic Studies
The compound has been the subject of spectroscopic and quantum chemical studies to understand its molecular structure, electronic properties, and vibrational characteristics. These studies are crucial for the development of new materials and for understanding the molecular behavior of such compounds (Arjunan et al., 2011).
5. Synthesis of Novel Chemical Structures
3,5-Dibromo-2-(trifluoromethyl)aniline has been used in the synthesis of various novel chemical structures, including quinolines and other heterocyclic compounds. These compounds have applications in various fields, including pharmaceuticals and agrochemicals (Gong & Kato, 2004).
6. Intermediate in Synthetic Chemistry
This compound serves as an intermediate in the synthesis of other complex molecules. For example, it has been used in the preparation of compounds like 3,5-bis(trifluoromethyl)salicylic acid, a biologically important intermediate (Sui & Macielag, 1997).
7. Application in Liquid Crystal Research
The compound has also found application in the research of liquid crystals, particularly in the synthesis of derivatives that exhibit stable smectic phases, contributing to the development of new materials in this field (Miyajima et al., 1995).
Safety and Hazards
- Hazard Statements : H302 + H312 + H332 (Acute oral, dermal, and inhalation toxicity), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) .
- Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eyewear), P301 + P312 (If swallowed, call a poison center), P302 + P352 + P312 (If on skin, wash with plenty of soap and water), P304 + P340 + P312 (If inhaled, remove to fresh air), P305 + P351 + P338 (If in eyes, rinse cautiously with water for several minutes) .
Eigenschaften
IUPAC Name |
3,5-dibromo-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBQIVIWNJOMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



